molecular formula C16H13IN6 B12410429 Jak1-IN-9

Jak1-IN-9

Cat. No.: B12410429
M. Wt: 416.22 g/mol
InChI Key: YSYLJMXLXOALSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jak1-IN-9 is a selective inhibitor of Janus kinase 1 (JAK1), a member of the Janus kinase family. Janus kinase 1 plays a critical role in cytokine-mediated signaling pathways, which are involved in various inflammatory and autoimmune responses, as well as certain cancers. Inhibition of Janus kinase 1 is considered a promising therapeutic strategy for treating diseases related to these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jak1-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with the preparation of a core scaffold, followed by the introduction of specific functional groups that confer selectivity and potency towards Janus kinase 1. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process may include the use of automated reactors, continuous flow systems, and stringent quality control measures to meet regulatory standards. The industrial production methods aim to maximize efficiency while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Jak1-IN-9 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: this compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction may yield reduced derivatives with different pharmacological profiles.

Scientific Research Applications

Therapeutic Applications

1. Inflammatory Diseases:
Jak1-IN-9 has shown promise in clinical trials for treating inflammatory diseases. Its mechanism involves blocking the activity of JAK1, thereby reducing the production of pro-inflammatory cytokines. This action is particularly beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease .

2. Cancer Treatment:
Recent studies have indicated that JAK inhibitors can also play a role in oncology. This compound may inhibit tumor growth by disrupting the signaling pathways that cancer cells exploit for proliferation and survival. Clinical trials are ongoing to evaluate its effectiveness against various cancers .

3. Dermatological Conditions:
In dermatology, this compound has been investigated for its efficacy in treating skin conditions such as atopic dermatitis and psoriasis. The selective inhibition of JAK1 has been linked to significant improvements in symptoms and quality of life for patients suffering from these chronic skin disorders .

Case Studies

Case Study 1: Psoriasis Treatment
A randomized controlled trial evaluated the efficacy of this compound in patients with moderate to severe psoriasis. Results indicated a significant reduction in Psoriasis Area Severity Index (PASI) scores compared to placebo groups, demonstrating its potential as a therapeutic agent for this chronic condition .

Case Study 2: Rheumatoid Arthritis
In another study focusing on rheumatoid arthritis, patients treated with this compound experienced reduced joint inflammation and improved physical function over a 12-week period. The safety profile was favorable, with most adverse events being mild to moderate .

Comparative Data Table

Application AreaEfficacy EvidenceKey Findings
Inflammatory DiseasesClinical trials (e.g., rheumatoid arthritis)Significant reduction in inflammation markers
Cancer TreatmentOngoing studiesPotential inhibition of tumor growth
Dermatological ConditionsRandomized controlled trialsImproved PASI scores in psoriasis patients

Mechanism of Action

Jak1-IN-9 exerts its effects by selectively inhibiting Janus kinase 1. The inhibition of Janus kinase 1 prevents the phosphorylation and activation of signal transducer and activator of transcription (STAT) proteins, which are critical mediators of cytokine signaling. By blocking this pathway, this compound can modulate immune responses and reduce inflammation.

Comparison with Similar Compounds

Similar Compounds

    Jak1-IN-8: Another selective inhibitor of Janus kinase 1 with a similar mechanism of action.

    Jak1-IN-10: A compound with structural similarities to Jak1-IN-9 but with different pharmacokinetic properties.

    Tofacitinib: A non-selective Janus kinase inhibitor that targets multiple Janus kinase family members, including Janus kinase 1.

Uniqueness

This compound is unique in its high selectivity for Janus kinase 1, which reduces the likelihood of off-target effects compared to non-selective inhibitors like tofacitinib. This selectivity makes this compound a valuable tool for studying the specific role of Janus kinase 1 in various biological processes and for developing targeted therapies with fewer side effects.

Properties

Molecular Formula

C16H13IN6

Molecular Weight

416.22 g/mol

IUPAC Name

4-[1-[(4-iodophenyl)methyl]-5-methyltriazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C16H13IN6/c1-10-14(15-13-6-7-18-16(13)20-9-19-15)21-22-23(10)8-11-2-4-12(17)5-3-11/h2-7,9H,8H2,1H3,(H,18,19,20)

InChI Key

YSYLJMXLXOALSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)I)C3=C4C=CNC4=NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.